
(S)-2-(4-Bromophenyl)-2-cyclopropylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-Bromophenyl)-2-cyclopropylpropanenitrile is an organic compound characterized by the presence of a bromophenyl group, a cyclopropyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Bromophenyl)-2-cyclopropylpropanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl bromide and cyclopropylacetonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and reaction conditions. The process is optimized for efficiency and cost-effectiveness, often incorporating automated systems for monitoring and controlling reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Bromophenyl)-2-cyclopropylpropanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone or palladium-catalyzed coupling reactions.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Reduction Reactions: Amines derived from the reduction of the nitrile group.
Oxidation Reactions: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
(S)-2-(4-Bromophenyl)-2-cyclopropylpropanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(4-Bromophenyl)-2-cyclopropylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(4-Bromophenyl)piperidine: A compound with a similar bromophenyl group but different structural features.
(4-Bromophenylsulfanyl)pyruvate: Contains a bromophenyl group and a pyruvate moiety.
4-Bromophenyl phenyl ether: Features a bromophenyl group linked to a phenyl ether.
Uniqueness
(S)-2-(4-Bromophenyl)-2-cyclopropylpropanenitrile is unique due to its combination of a cyclopropyl group and a nitrile group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H12BrN |
|---|---|
Molecular Weight |
250.13 g/mol |
IUPAC Name |
(2S)-2-(4-bromophenyl)-2-cyclopropylpropanenitrile |
InChI |
InChI=1S/C12H12BrN/c1-12(8-14,9-2-3-9)10-4-6-11(13)7-5-10/h4-7,9H,2-3H2,1H3/t12-/m0/s1 |
InChI Key |
LKBDTZLABVUDEA-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@](C#N)(C1CC1)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C#N)(C1CC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


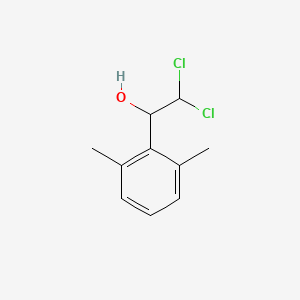
![(R)-(4-Azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14033366.png)

![2,2-Dimethyl-3-(8a-methyl-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride](/img/structure/B14033373.png)
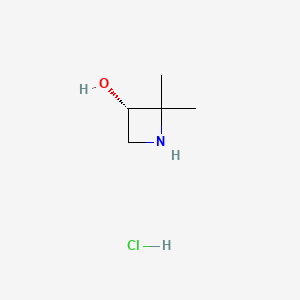
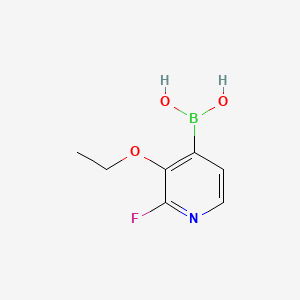
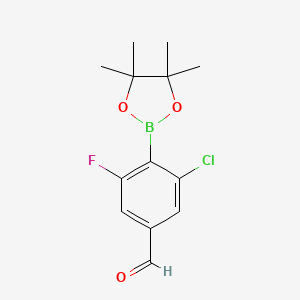
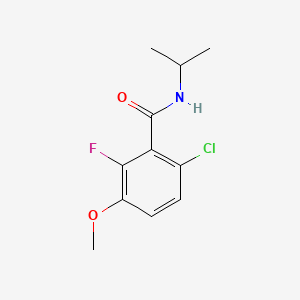
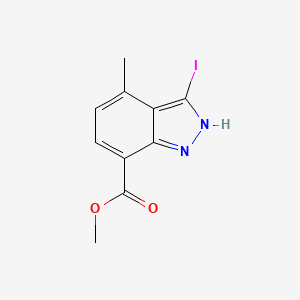
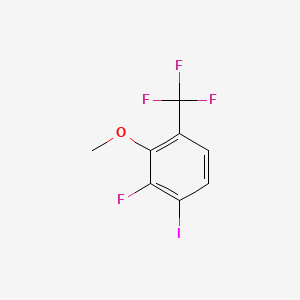
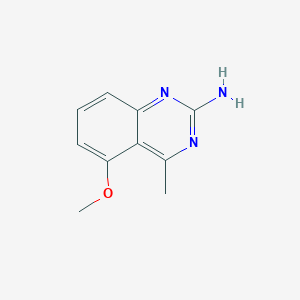

![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride](/img/structure/B14033435.png)
![4,7,12,15-Tetrachloro[2.2]paracyclophane](/img/structure/B14033445.png)
